methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold in medicinal chemistry, often explored for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core . The reaction conditions often include heating the reactants in an appropriate solvent, such as acetic acid, under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[4,3-b]pyridine: Another isomer with distinct chemical properties and applications.
1H-pyrazolo[3,4-c]pyridine: Differing in the position of the nitrogen atoms, leading to variations in reactivity and biological activity.
Uniqueness
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-5-8(11(15)16-4)9-7(2)13-14(3)10(9)12-6/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJZZSZWMGAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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